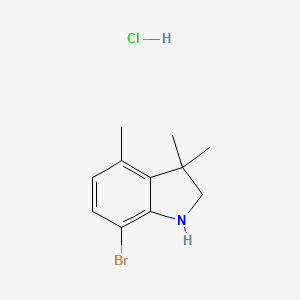
7-bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride
Overview
Description
“7-bromo-3,3,4-trimethyl-2,3-dihydro-1H-indole hydrochloride” is a chemical compound with the CAS Number: 1797888-79-9 . It has a molecular weight of 276.6 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C11H14BrN.ClH/c1-7-4-5-8(12)10-9(7)11(2,3)6-13-10;/h4-5,13H,6H2,1-3H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 276.6 . Unfortunately, other specific properties like boiling point, melting point, and solubility were not found in the sources.Scientific Research Applications
Indole Derivatives in Scientific Research
Indole derivatives are a significant focus in medicinal chemistry due to their potential therapeutic applications. For instance, indole-3-carbinol (I3C), a compound found in cruciferous vegetables, has been studied for its potential benefits in managing conditions like vulvar intraepithelial neoplasia. Research by Nixon et al. (2006) found significant clinical improvement in symptomatology and vulvoscopic appearance of vulvar intraepithelial neoplasia with I3C therapy, suggesting further investigation is needed to support these preliminary findings (Nixon, Lopes, Godfrey, & Hatem, 2006).
Another study by Michnovicz and Bradlow (1990) explored the induction of estradiol metabolism by dietary indole-3-carbinol in humans. Their findings indicated that indole-3-carbinol strongly influences estradiol metabolism, potentially offering a chemopreventive approach to estrogen-dependent diseases (Michnovicz & Bradlow, 1990).
Mechanism of Action
Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used for the treatment of various disorders in the human body .
Target of Action
Indole derivatives bind with high affinity to multiple receptors . .
Mode of Action
The mode of action of indole derivatives depends on their specific structure and the target they interact with
Biochemical Pathways
Indole derivatives can affect various biochemical pathways depending on their specific targets
Pharmacokinetics
The pharmacokinetic properties of indole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors
Properties
IUPAC Name |
7-bromo-3,3,4-trimethyl-1,2-dihydroindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-7-4-5-8(12)10-9(7)11(2,3)6-13-10;/h4-5,13H,6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIKWTAXMLJQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)NCC2(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-6-Cbz-octahydropyrrolo[3,4-b]pyridine](/img/structure/B1528153.png)
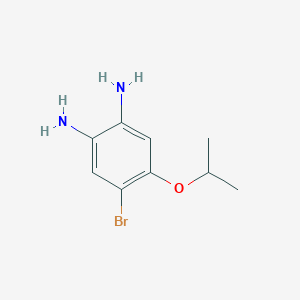
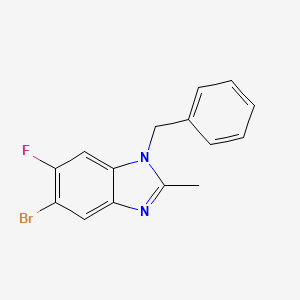
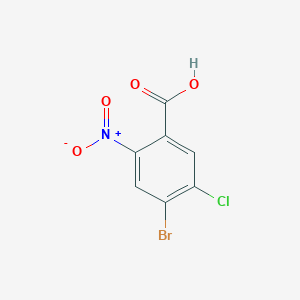
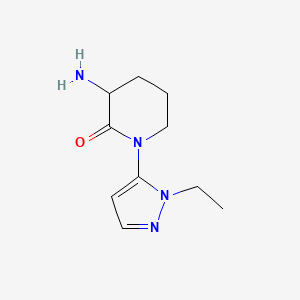
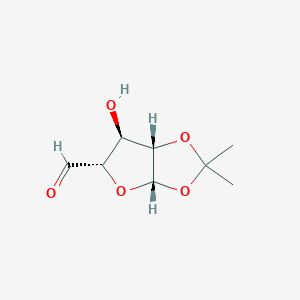
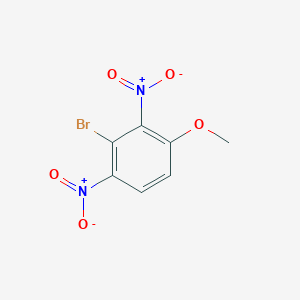
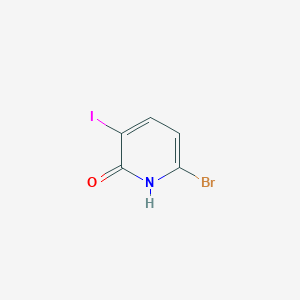
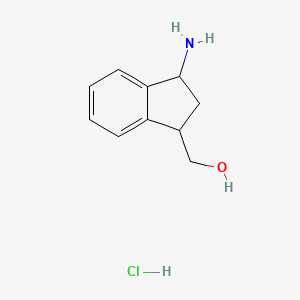
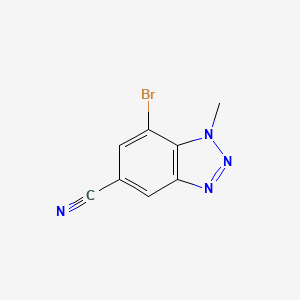
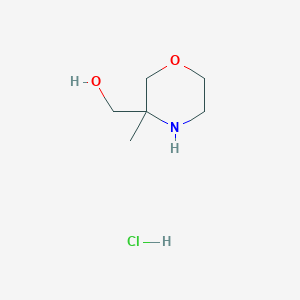
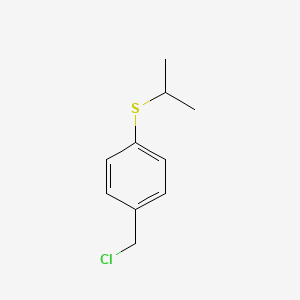
![tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B1528174.png)
![N-BOC-4-[1,3]dithian-4-hydroxy piperidine](/img/structure/B1528175.png)
